Cas no 2380843-02-5 (1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid)

1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2380843-02-5
- 1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
- EN300-1589629
- 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
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- インチ: 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-12(8-9-13(18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
- InChIKey: WQEZQJCKVLZYCW-STQMWFEESA-N
- SMILES: FC1C=CC(=CC=1)[C@@H]1CC[C@@H](C(=O)O)N1C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 309.13763628g/mol
- 同位素质量: 309.13763628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 66.8Ų
1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1589629-0.5g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 0.5g |
$974.0 | 2023-05-25 | ||
Enamine | EN300-1589629-1.0g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 1g |
$1014.0 | 2023-05-25 | ||
Enamine | EN300-1589629-0.25g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 0.25g |
$933.0 | 2023-05-25 | ||
Enamine | EN300-1589629-250mg |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 250mg |
$906.0 | 2023-09-23 | ||
Enamine | EN300-1589629-50mg |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 50mg |
$827.0 | 2023-09-23 | ||
Enamine | EN300-1589629-10000mg |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 10000mg |
$4236.0 | 2023-09-23 | ||
Enamine | EN300-1589629-10.0g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 10g |
$4360.0 | 2023-05-25 | ||
Enamine | EN300-1589629-0.05g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 0.05g |
$851.0 | 2023-05-25 | ||
Enamine | EN300-1589629-5.0g |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 5g |
$2940.0 | 2023-05-25 | ||
Enamine | EN300-1589629-100mg |
1-[(tert-butoxy)carbonyl]-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
2380843-02-5 | 100mg |
$867.0 | 2023-09-23 |
1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acidに関する追加情報
1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid (CAS No. 2380843-02-5): A Comprehensive Overview
1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid (CAS No. 2380843-02-5) is a versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl substituent, and a pyrrolidine carboxylic acid core, holds potential for various applications, particularly in the development of novel therapeutic agents.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under acidic conditions and ease of removal under basic conditions. This feature makes it an ideal choice for protecting the amino group in the pyrrolidine ring during synthetic manipulations. The presence of the 4-fluorophenyl substituent adds an additional layer of complexity and functionality to the molecule, influencing its physicochemical properties and biological activity.
The pyrrolidine carboxylic acid core is a common structural motif found in many biologically active compounds, including natural products and synthetic drugs. Pyrrolidine derivatives have been extensively studied for their diverse pharmacological activities, such as anti-inflammatory, antiviral, and neuroprotective effects. The combination of these structural elements in 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid makes it a promising candidate for further exploration in drug discovery.
Recent research has highlighted the potential of 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 4-fluorophenyl substituent has been found to enhance the compound's ability to modulate key inflammatory pathways, making it a valuable lead for further optimization.
In addition to its anti-inflammatory activity, 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid has also demonstrated promising antiviral properties. Research has indicated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus. The mechanism of action is thought to involve interference with viral protein synthesis or assembly, making it a potential candidate for the development of antiviral therapeutics.
The neuroprotective effects of 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid have also been explored. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrolidine carboxylic acid core is believed to play a crucial role in these neuroprotective activities by modulating intracellular signaling pathways involved in cell survival and death.
From a synthetic perspective, the preparation of 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid involves several well-established organic reactions. The synthesis typically begins with the formation of the pyrrolidine ring through a ring-closing metathesis reaction or other cyclization methods. The introduction of the 4-fluorophenyl substituent can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Ullmann coupling. Finally, the tert-butoxycarbonyl (Boc) protecting group is introduced via an N-protection step to yield the final product.
The purity and quality of 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid are critical for its use in research and development applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to ensure the compound meets stringent purity standards. These analytical techniques also provide valuable insights into the structural integrity and stability of the molecule under different conditions.
In conclusion, 1-(tert-butoxy)carbonyl-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid (CAS No. 2380843-02-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features makes it an attractive candidate for further investigation into its biological activities and therapeutic applications. Ongoing research continues to uncover new insights into the properties and mechanisms of action of this compound, paving the way for its potential use in developing novel treatments for various diseases.
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